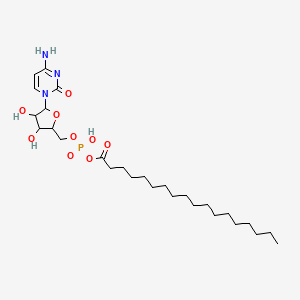

Stearoyl-ara-cmp

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von Stearoyl-ara-cmp beinhaltet die Veresterung von Cytarabin mit Stearinsäure. Der Prozess umfasst typischerweise die folgenden Schritte:

Aktivierung von Stearinsäure: Stearinsäure wird unter Verwendung eines Kupplungsreagenzes wie Dicyclohexylcarbodiimid (DCC) in Gegenwart eines Katalysators wie 4-Dimethylaminopyridin (DMAP) aktiviert.

Veresterung: Die aktivierte Stearinsäure wird dann mit Cytarabin in einem geeigneten Lösungsmittel, wie z. B. Dichlormethan, unter kontrollierten Temperaturbedingungen umgesetzt, um die Esterbindung zu bilden.

Industrielle Produktionsmethoden

Die industrielle Produktion von this compound folgt ähnlichen Synthesewegen, jedoch in größerem Maßstab. Der Prozess umfasst:

Massenaktivierung: Große Mengen an Stearinsäure werden mit industriellen Kupplungsreagenzien und Katalysatoren aktiviert.

Veresterung im Großmaßstab: Die Veresterungsreaktion wird in großen Reaktoren mit präziser Kontrolle von Temperatur und Reaktionszeit durchgeführt.

Reinigung und Qualitätskontrolle: Das Produkt wird mit industriellen Chromatographietechniken gereinigt und einer strengen Qualitätskontrolle unterzogen, um Reinheit und Konsistenz zu gewährleisten.

Chemische Reaktionsanalyse

Arten von Reaktionen

This compound unterliegt verschiedenen chemischen Reaktionen, darunter:

Hydrolyse: Die Esterbindung kann unter sauren oder basischen Bedingungen hydrolysiert werden, um Cytarabin und Stearinsäure freizusetzen.

Oxidation: Die Verbindung kann Oxidationsreaktionen eingehen, insbesondere am Fettsäureanteil, was zur Bildung oxidierter Derivate führt.

Reduktion: Reduktionsreaktionen können am Nukleosidanaloganteil auftreten, was den Cytosinring beeinflusst.

Häufige Reagenzien und Bedingungen

Hydrolyse: Häufige Reagenzien sind Salzsäure (HCl) oder Natriumhydroxid (NaOH) unter wässrigen Bedingungen.

Oxidation: Reagenzien wie Kaliumpermanganat (KMnO4) oder Wasserstoffperoxid (H2O2) werden verwendet.

Reduktion: Reduktionsmittel wie Natriumborhydrid (NaBH4) oder Lithiumaluminiumhydrid (LiAlH4) werden eingesetzt.

Hauptprodukte, die gebildet werden

Hydrolyse: Cytarabin und Stearinsäure.

Oxidation: Oxidierte Derivate von Stearinsäure.

Reduktion: Reduzierte Formen des Cytosinrings.

Wissenschaftliche Forschungsanwendungen

This compound hat mehrere wissenschaftliche Forschungsanwendungen:

Chemie: Wird als Modellverbindung verwendet, um Veresterungsreaktionen und das Verhalten von Nukleosidanaloga zu untersuchen.

Biologie: Untersucht wird seine Rolle bei der zellulären Aufnahme und dem Metabolismus von Nukleosidanaloga.

Medizin: Primär zur Behandlung der akuten myeloischen Leukämie (AML) und anderer hämatologischer Malignome eingesetzt.

Industrie: Wird bei der Entwicklung von Arzneimittelverabreichungssystemen und -formulierungen eingesetzt.

Wirkmechanismus

This compound entfaltet seine Wirkung durch folgende Mechanismen:

Zelluläre Aufnahme: Die Verbindung wird über Nukleosidtransporter von Zellen aufgenommen.

Intrazelluläre Aktivierung: Im Inneren der Zelle wird this compound hydrolysiert, um Cytarabin freizusetzen, das dann zu seiner aktiven Triphosphatform phosphoryliert wird.

Hemmung der DNA-Synthese: Die aktive Form von Cytarabin hemmt die DNA-Polymerase, was zur Beendigung der DNA-Synthese und zum Zelltod führt.

Molekulare Ziele: Das primäre Ziel ist die DNA-Polymerase, aber es beeinflusst auch andere Enzyme, die an der DNA-Replikation beteiligt sind.

Analyse Chemischer Reaktionen

Types of Reactions

Stearoyl-ara-cmp undergoes various chemical reactions, including:

Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to release cytarabine and stearic acid.

Oxidation: The compound can undergo oxidation reactions, particularly at the fatty acid moiety, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can occur at the nucleoside analog portion, affecting the cytosine ring.

Common Reagents and Conditions

Hydrolysis: Common reagents include hydrochloric acid (HCl) or sodium hydroxide (NaOH) under aqueous conditions.

Oxidation: Reagents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) are used.

Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed.

Major Products Formed

Hydrolysis: Cytarabine and stearic acid.

Oxidation: Oxidized derivatives of stearic acid.

Reduction: Reduced forms of the cytosine ring.

Wissenschaftliche Forschungsanwendungen

Stearoyl-ara-cmp has several scientific research applications:

Chemistry: Used as a model compound to study esterification reactions and the behavior of nucleoside analogs.

Biology: Investigated for its role in cellular uptake and metabolism of nucleoside analogs.

Medicine: Primarily used in the treatment of acute myeloid leukemia (AML) and other hematological malignancies.

Industry: Utilized in the development of drug delivery systems and formulations.

Wirkmechanismus

Stearoyl-ara-cmp exerts its effects through the following mechanisms:

Cellular Uptake: The compound is taken up by cells via nucleoside transporters.

Intracellular Activation: Once inside the cell, this compound is hydrolyzed to release cytarabine, which is then phosphorylated to its active triphosphate form.

Inhibition of DNA Synthesis: The active form of cytarabine inhibits DNA polymerase, leading to the termination of DNA synthesis and cell death.

Molecular Targets: The primary target is DNA polymerase, but it also affects other enzymes involved in DNA replication.

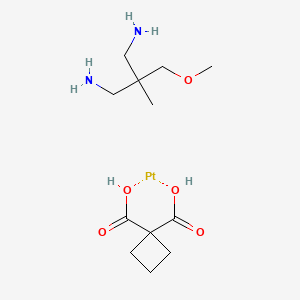

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

Cytarabin: Die Stammverbindung, die zur Behandlung von Leukämie eingesetzt wird.

Gemcitabin: Ein weiteres Nukleosidanalog mit ähnlichen Wirkmechanismen, aber unterschiedlichen klinischen Anwendungen.

Einzigartigkeit

Stearoyl-ara-cmp ist einzigartig durch seine Kombination aus einer Fettsäure mit einem Nukleosidanalog, die die orale Bioverfügbarkeit erhöht und eine gezielte Abgabe an Krebszellen ermöglicht. Diese Kombination verbessert auch das pharmakokinetische Profil und reduziert die Nebenwirkungen, die mit Cytarabin verbunden sind .

Eigenschaften

Molekularformel |

C27H48N3O9P |

|---|---|

Molekulargewicht |

589.7 g/mol |

IUPAC-Name |

[[5-(4-amino-2-oxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] octadecanoate |

InChI |

InChI=1S/C27H48N3O9P/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-23(31)39-40(35,36)37-20-21-24(32)25(33)26(38-21)30-19-18-22(28)29-27(30)34/h18-19,21,24-26,32-33H,2-17,20H2,1H3,(H,35,36)(H2,28,29,34) |

InChI-Schlüssel |

HWTAZNKLXJCEPE-UHFFFAOYSA-N |

Kanonische SMILES |

CCCCCCCCCCCCCCCCCC(=O)OP(=O)(O)OCC1C(C(C(O1)N2C=CC(=NC2=O)N)O)O |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(9E,12E)-N-[2-(4-methylphenyl)-1-phenylethyl]octadeca-9,12-dienamide](/img/structure/B10782548.png)

![N-[2-(2-hydroxyethoxy)ethyl]icosa-5,8,11-triynamide](/img/structure/B10782555.png)

![5-Chloro-3-phenyl-7,8-dihydrofuro[2,3-g][1,2]benzoxazole-7-carboxylic acid](/img/structure/B10782562.png)

![3-Tert-butyl-2,3,4,4a,8,9,13b,14-octahydro-1h-benzo[6,7]cyclohepta[1,2,3-de]pyrido[2,1-a]isoquinolin-3-ol](/img/structure/B10782568.png)